7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Descripción general

Descripción

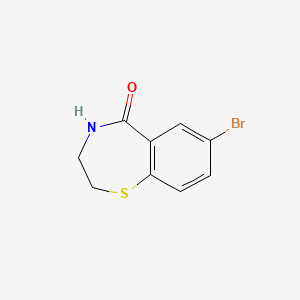

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a chemical compound belonging to the benzothiazepine class. Benzothiazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a bromine atom at the 7th position and a ketone group at the 5th position, contributing to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with α-bromoacetyl bromide, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.

Cyclization and Ring-Opening: The benzothiazepine ring can participate in further cyclization reactions or be opened under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that derivatives of benzothiazepine compounds, including 7-bromo derivatives, exhibit anticonvulsant properties. The introduction of bromine at the 7-position has been associated with enhanced efficacy in managing seizures compared to non-brominated analogs. This is particularly valuable for developing treatments for epilepsy and other seizure disorders .

2. Anxiolytic Effects

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one has shown potential as an anxiolytic agent. Studies have demonstrated that compounds within this class can reduce anxiety symptoms while minimizing sedative effects, making them suitable for outpatient treatment of anxiety disorders .

3. Antiaggressive Properties

The compound has been noted for its antiaggressive effects, which can be beneficial in treating behavioral disorders. The favorable ratio between therapeutic effects and side effects enhances its profile as a candidate for psychopharmacological applications .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that yield various derivatives with modified pharmacological properties. For instance, the introduction of different substituents can tailor the compound's activity against specific targets in the central nervous system (CNS) .

Case Study 1: Anticonvulsant Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several benzothiazepine derivatives and evaluated their anticonvulsant activity using animal models. The results indicated that the 7-bromo derivative significantly outperformed other tested compounds in reducing seizure frequency and duration, showcasing its potential as a lead compound for further development .

Case Study 2: Behavioral Disorders Treatment

Another study focused on the anxiolytic properties of 7-bromo derivatives in clinical settings. Patients with generalized anxiety disorder were administered varying doses of the compound over several weeks. The findings revealed a marked reduction in anxiety levels without significant sedation, highlighting its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one would depend on its specific biological target. Generally, benzothiazepines can interact with various molecular targets, including enzymes and receptors, modulating their activity. The bromine atom and ketone group may play crucial roles in binding to these targets and exerting their effects.

Comparación Con Compuestos Similares

Similar Compounds

Diltiazem: A well-known benzothiazepine used as a calcium channel blocker.

Clotiazepam: Another benzothiazepine with anxiolytic properties.

Uniqueness

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is unique due to the presence of the bromine atom and the specific positioning of functional groups, which may confer distinct chemical and biological properties compared to other benzothiazepines.

Actividad Biológica

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one is a heterocyclic compound with the molecular formula C₉H₈BrNOS. It belongs to the benzothiazepine family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused benzene and thiazepine ring system. The presence of a bromine atom at the 7-position and a carbonyl group at the 5-position significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNOS |

| Molecular Weight | 258.135 g/mol |

| CAS Number | 14944-02-6 |

Biological Activities

Research indicates that benzothiazepines, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation in vitro.

- CNS Activity : Similar compounds in the benzothiazepine class have been associated with sedative and anxiolytic effects.

The biological activity of this compound is believed to be mediated through interactions with specific receptors in the body. For instance:

- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in anxiety or depression.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors to facilitate the formation of the benzothiazepine core.

- Bromination Steps : Introducing bromine at the 7-position through electrophilic substitution reactions.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli in vitro.

- Cancer Research : Research indicated that treatment with this compound resulted in reduced viability of various cancer cell lines, suggesting potential as an anticancer agent.

- Neuropharmacology : In animal models, compounds structurally related to this compound showed promise in reducing anxiety-like behaviors.

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZHXMJHEVEOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856589 | |

| Record name | 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-02-6 | |

| Record name | 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.